

Potential Research Areas for 3-Methoxymethylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxymethylphenylboronic acid

Cat. No.: B125045

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxymethylphenylboronic acid, a member of the versatile arylboronic acid family, presents significant opportunities for innovation across multiple scientific disciplines. Its unique structural features, combining the reactivity of a boronic acid with the methoxymethyl substituent, make it a compelling candidate for exploration in organic synthesis, medicinal chemistry, and materials science. This technical guide provides an in-depth analysis of potential research avenues for **3-methoxymethylphenylboronic acid**, including detailed experimental protocols for its synthesis and key applications, quantitative data for representative reactions, and visualizations of relevant chemical and biological pathways.

Introduction

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. They are widely recognized for their stability, low toxicity, and remarkable versatility in chemical synthesis.^[1] The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic chemistry, heavily relies on boronic acids for the formation of carbon-carbon bonds.^[2] Beyond their role as synthetic intermediates, boronic acids have garnered significant attention for their unique ability to reversibly bind with

diols, a property that has been exploited in the development of chemical sensors and drug delivery systems.[3][4]

3-Methoxymethylphenylboronic acid (CAS No: 142273-84-5, Molecular Formula: C₈H₁₁BO₃, Molecular Weight: 165.98 g/mol) is a derivative of phenylboronic acid distinguished by a methoxymethyl group at the meta-position of the phenyl ring.[5] This substituent can influence the electronic properties and steric hindrance of the molecule, potentially fine-tuning its reactivity and binding affinity in various applications. This guide will delve into the promising research areas for this specific compound.

Core Research Areas

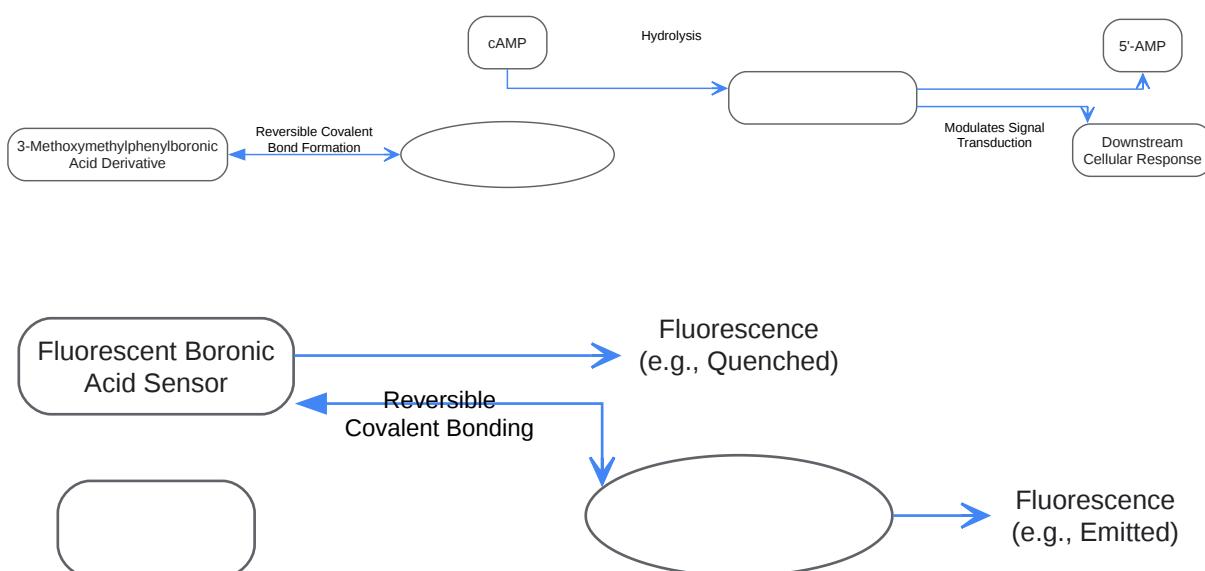
Advanced Organic Synthesis

The primary and most established application of arylboronic acids is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] **3-Methoxymethylphenylboronic acid** can serve as a versatile building block for the synthesis of complex organic molecules, including biaryls, which are common scaffolds in pharmaceuticals and functional materials.[6][7]

Potential Research Directions:

- Exploration of Novel Coupling Partners: Investigating the coupling of **3-methoxymethylphenylboronic acid** with a wide range of organic halides and triflates to synthesize novel molecular architectures.
- Development of Greener Suzuki-Miyaura Protocols: Optimizing reaction conditions using environmentally benign solvents (e.g., water), lower catalyst loadings, and more energy-efficient methods.[8]
- Application in Other Cross-Coupling Reactions: Exploring its utility in other transition-metal-catalyzed reactions, such as the Chan-Lam and Heck reactions.

Medicinal Chemistry and Drug Discovery


The incorporation of boron into drug candidates has gained significant traction, with several boronic acid-containing drugs approved for clinical use.[9] Boronic acids can act as enzyme inhibitors by forming reversible covalent bonds with active site residues, particularly serine or

threonine.[10] The methoxymethyl group of **3-methoxymethylphenylboronic acid** could potentially influence binding affinity and selectivity for specific biological targets.

Potential Research Directions:

- Enzyme Inhibition: Screening **3-methoxymethylphenylboronic acid** and its derivatives against various enzyme classes, such as proteases and phosphodiesterases, which are known targets for boronic acid inhibitors.[11][12]
- Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with modifications to the methoxymethyl group and the phenyl ring to establish clear SARs and optimize biological activity.
- Boron Neutron Capture Therapy (BNCT): Investigating the potential of **3-methoxymethylphenylboronic acid** derivatives as boron delivery agents for BNCT, a targeted cancer therapy.

A key area of interest is the inhibition of phosphodiesterases (PDEs), enzymes that play a crucial role in signal transduction pathways. Boronic acid-based inhibitors have shown promise in targeting PDEs.[13][14] The interaction often involves the boronic acid moiety forming a covalent bond with a key residue in the enzyme's active site.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. nbino.com [nbino.com]
- 7. nbino.com [nbino.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Covalent Binding of Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease | Scity [scity.org]
- 12. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]

- 14. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Potential Research Areas for 3-Methoxymethylphenylboronic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b125045#potential-research-areas-for-3-methoxymethylphenylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com